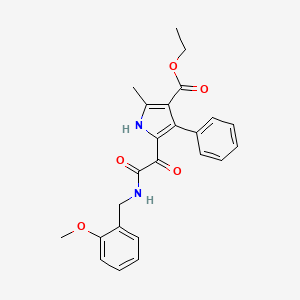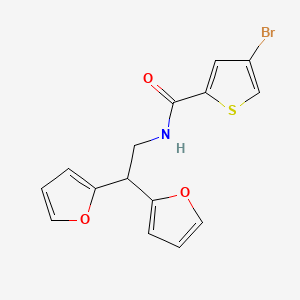
4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H12BrNO3S and its molecular weight is 366.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-Bacterial Activities
A study by Siddiqa et al. (2022) explored the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, including the subject compound, and their anti-bacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The compound showed significant effectiveness against these bacteria, especially NDM-positive A. baumannii, surpassing some commercially available drugs. Docking studies and molecular dynamics simulations supported these findings, highlighting the compound's potential in anti-bacterial applications (Siddiqa et al., 2022).
Electrophilic Substitution Reactions
Aleksandrov and El’chaninov (2017) reported on the synthesis and reactivity of related furan-2-carboxamide derivatives. Their work involved electrophilic substitution reactions, demonstrating the compound's reactivity and potential utility in organic synthesis. This study opens avenues for the development of novel synthetic routes and derivatives based on the core structure of 4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity
Popiołek et al. (2016) synthesized a series of furan/thiophene-1,3-benzothiazin-4-one hybrids, including derivatives of furan-2-carboxamide, and evaluated their antimicrobial activities. These compounds displayed significant activity against various Gram-positive and Gram-negative bacteria, as well as yeasts belonging to Candida spp. This suggests the potential of this compound in antimicrobial applications (Popiołek et al., 2016).
Application in Solar Cells
In the field of renewable energy, Se Hun Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers, including furan, for use in dye-sensitized solar cells. They found that derivatives with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency. This research opens the possibility of using this compound in solar cell applications, potentially enhancing their efficiency (Se Hun Kim et al., 2011).
Antiviral Activity
Yu Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives and evaluated their potential as inhibitors of the influenza A H5N1 virus. Their studies showed that these derivatives, particularly those with substituted heterocyclic moieties, had significant anti-influenza activity. This indicates the potential use of this compound in developing antiviral drugs (Yu Yongshi et al., 2017).
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets through a process known as suzuki–miyaura cross-coupling . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction , which is a key process in many biochemical pathways.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The action, efficacy, and stability of 4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide can be influenced by various environmental factors. For example, the compound is known to be sensitive to temperature and should be stored under -20°C . Furthermore, the compound’s reactivity can be influenced by the presence of other chemicals in its environment .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-bromothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S/c16-10-7-14(21-9-10)15(18)17-8-11(12-3-1-5-19-12)13-4-2-6-20-13/h1-7,9,11H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEARKEIUFVWQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CS2)Br)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
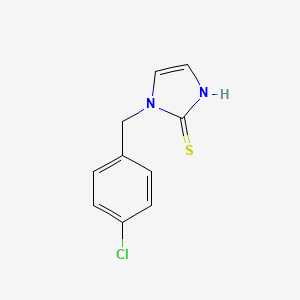

![5-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2530767.png)

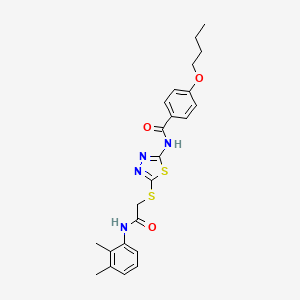
![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)

![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)

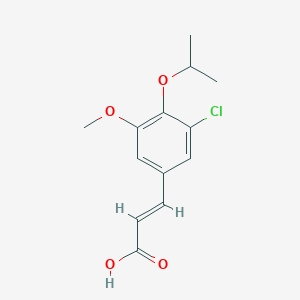
![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)
![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)

